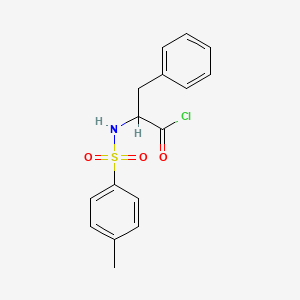
N-(p-Toluenesulfonyl)-L-phenylalanyl Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(p-Toluenesulfonyl)-L-phenylalanyl Chloride is an organic compound with the molecular formula C16H16ClNO3S. This compound is known for its applications in organic synthesis and pharmaceutical research. It is characterized by the presence of a sulfonamide group, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Toluenesulfonyl)-L-phenylalanyl Chloride typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-phenylpropanoic acid in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
4-Methylbenzenesulfonyl chloride+3-Phenylpropanoic acid→2-[(4-Methylphenyl)sulfonylamino]-3-phenylpropanoyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction parameters, leading to improved efficiency and scalability.
化学反応の分析
Types of Reactions
N-(p-Toluenesulfonyl)-L-phenylalanyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonamide and carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dichloromethane or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic or basic conditions are employed to facilitate hydrolysis, often using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound with different oxidation states of sulfur.
Hydrolysis: Sulfonamide and carboxylic acid products.
科学的研究の応用
N-(p-Toluenesulfonyl)-L-phenylalanyl Chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of N-(p-Toluenesulfonyl)-L-phenylalanyl Chloride involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
類似化合物との比較
Similar Compounds
- N-[(4-Methylphenyl)sulfonyl]glycine
- N-[(4-Methylphenyl)sulfonyl]alanine
- N-[(4-Methylphenyl)sulfonyl]valine
Uniqueness
N-(p-Toluenesulfonyl)-L-phenylalanyl Chloride is unique due to its specific structural features, such as the combination of a sulfonamide group with a phenylpropanoyl moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
特性
分子式 |
C16H16ClNO3S |
|---|---|
分子量 |
337.8 g/mol |
IUPAC名 |
2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoyl chloride |
InChI |
InChI=1S/C16H16ClNO3S/c1-12-7-9-14(10-8-12)22(20,21)18-15(16(17)19)11-13-5-3-2-4-6-13/h2-10,15,18H,11H2,1H3 |
InChIキー |
KISOIDIHUAPEON-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















